molecular formula C16H15NO5 B4068506 ethyl (4-nitrophenoxy)(phenyl)acetate

ethyl (4-nitrophenoxy)(phenyl)acetate

Cat. No. B4068506
M. Wt: 301.29 g/mol
InChI Key: FHEPVRHSGNBABY-UHFFFAOYSA-N
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Description

Ethyl (4-nitrophenoxy)(phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the family of esters and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of ethyl (4-nitrophenoxy)(phenyl)acetate is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl (4-nitrophenoxy)(phenyl)acetate has been found to exhibit several biochemical and physiological effects. Studies have demonstrated its ability to reduce inflammation and pain, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, it has been shown to possess anticonvulsant and anxiolytic properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (4-nitrophenoxy)(phenyl)acetate in lab experiments is its potential pharmacological properties. It has been found to exhibit several activities that could be useful in the development of new drugs. However, its complex synthesis method and limited availability may pose challenges in conducting experiments.

Future Directions

There are several future directions for the study of ethyl (4-nitrophenoxy)(phenyl)acetate. One direction is the development of new drugs based on its pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications. Furthermore, research could be conducted to optimize the synthesis method and improve the yield of the compound.

Scientific Research Applications

Ethyl (4-nitrophenoxy)(phenyl)acetate has been the subject of several scientific studies due to its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant activities. It has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been found to possess anticonvulsant and anxiolytic properties.

properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-2-21-16(18)15(12-6-4-3-5-7-12)22-14-10-8-13(9-11-14)17(19)20/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPVRHSGNBABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate

Synthesis routes and methods

Procedure details

To a suspension of cesium carbonate (2.51 g, 7.70 mmol) in DMF (30 mL) was added 4-nitrophenol(1.07 g, 7.70 mmol). After stirring at room temperature under argon for 30 minutes, ethyl-alpha-bromophenylacetate (1.70 g, 7.00 mmol) was added to the suspension and the resulting mixture was stirred at room temperature overnight. The reaction was then quenched with water and extracted with EtOAc. The organic extracts were washed with water, brine, and dried over Na2SO4. After removing the solvent under reduced pressure, the crude product was used in the next reaction without further purification. 1H NMR (400 MHz, CDC3) δ8.20 (d, 2H) 7.60-7.37 (m, 5H), 7.05 (d, 2H), 5.70 (s, 1H), 4.20 (m, 2H), 1.22 (t, 3H). MH+ 303.
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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